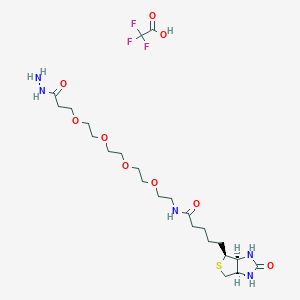
2,7-Dibromopyrene-4,5,9,10-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromopyrene-4,5,9,10-tetraone is an organic compound with the molecular formula C16H4Br2O4 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions and carbonyl groups at the 4, 5, 9, and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromopyrene-4,5,9,10-tetraone typically involves the bromination of pyrene followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The bromination reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting dibromopyrene is then subjected to oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carbonyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,7-Dibromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrene derivatives can be formed.
Oxidation Products: Higher oxidation states of pyrene derivatives.
Reduction Products: Reduced forms of the carbonyl groups, leading to hydroxyl or alkoxy derivatives.
科学的研究の応用
2,7-Dibromopyrene-4,5,9,10-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 2,7-Dibromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,7-Diiodopyrene-4,5,9,10-tetraone
- 2,7-Dichloropyrene-4,5,9,10-tetraone
- 2,7-Difluoropyrene-4,5,9,10-tetraone
Uniqueness
2,7-Dibromopyrene-4,5,9,10-tetraone is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness makes it particularly useful in the synthesis of conjugated materials and in applications requiring specific electronic characteristics .
特性
分子式 |
C16H4Br2O4 |
|---|---|
分子量 |
420.01 g/mol |
IUPAC名 |
2,7-dibromopyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4Br2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H |
InChIキー |
DGCHASONLNGOCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)Br)C(=O)C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)


![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
